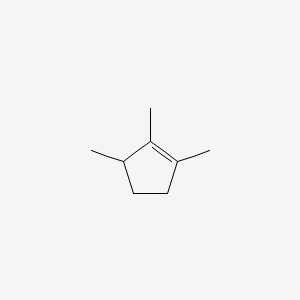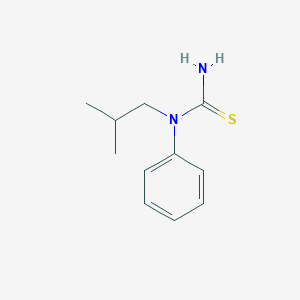
N-(2-Methylpropyl)-N-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylpropyl)-N-phenylthiourea: is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a phenyl group and a 2-methylpropyl group attached to the nitrogen atoms of the thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-N-phenylthiourea typically involves the reaction of aniline (phenylamine) with isobutyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction scheme is as follows:
C6H5NH2+CH3CH2CH2NCS→C6H5NHCSNHCH2CH3
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Methylpropyl)-N-phenylthiourea can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
科学的研究の応用
N-(2-Methylpropyl)-N-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of N-(2-Methylpropyl)-N-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
類似化合物との比較
N-Phenylthiourea: Similar structure but lacks the 2-methylpropyl group.
N-(2-Methylpropyl)thiourea: Similar structure but lacks the phenyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups instead of one phenyl and one 2-methylpropyl group.
Uniqueness: N-(2-Methylpropyl)-N-phenylthiourea is unique due to the presence of both a phenyl group and a 2-methylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which can lead to different biological activities compared to similar compounds.
特性
CAS番号 |
215712-03-1 |
|---|---|
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC名 |
1-(2-methylpropyl)-1-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-9(2)8-13(11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14) |
InChIキー |
GZMITEYAUOVBFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(C1=CC=CC=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

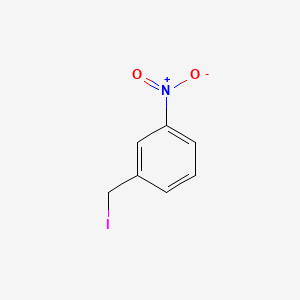
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
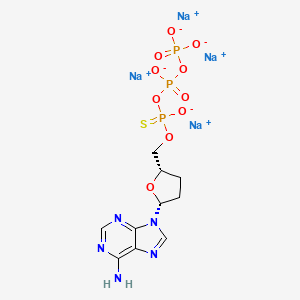
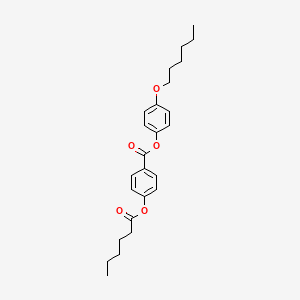
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
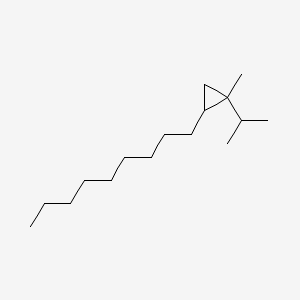
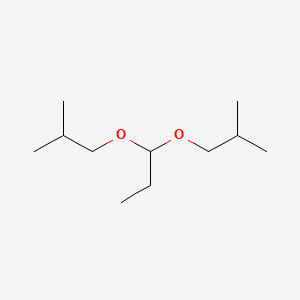
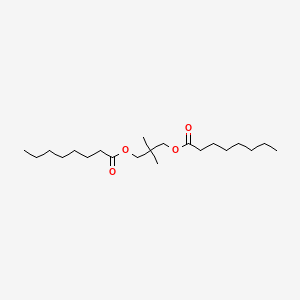
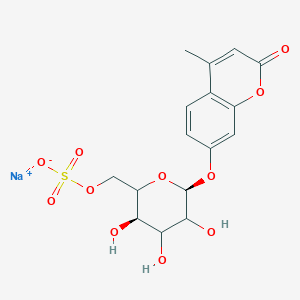
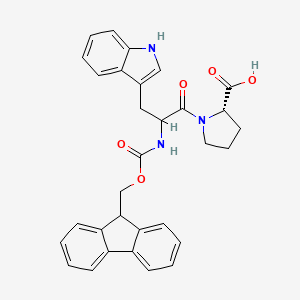
![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
